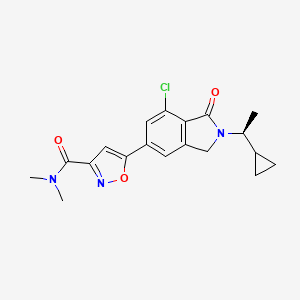
5-(7-Chloro-2-((S)-1-cyclopropyl-ethyl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl)-isoxazole-3-carboxylic acid dimethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD-8418 is an mGlu2 receptor positive allosteric modulators that attenuates nicotine-taking and nicotine-seeking behavior.
Scientific Research Applications
Chemical Synthesis and Intermediate Applications
The compound , due to its complex structure, is primarily involved in the field of chemical synthesis and as an intermediate in the production of various biologically active compounds. For instance, research shows the preparation of related compounds through processes like masking of C 2,3 double bond, regiosselective deprotonation, methylation, and regeneration of double bonds via selenation, oxidation, and syn-elimination (Kiely, 1991). These methods are indicative of the compound's utility in complex organic syntheses.
Role in the Synthesis of Heterocycles
Another significant application is in the synthesis of various heterocycles. This is exemplified by the transformation of related compounds with chloroacetone, ammonia, benzaldehyde, and benzoquinone to produce different heterocyclic structures (Pokhodylo, Matiichuk, Obushak, 2010). Such transformations are crucial in medicinal chemistry for the development of new therapeutic agents.
Applications in Biomimetic Synthesis
The compound's derivatives are also used in biomimetic syntheses. For instance, efficient, high yielding synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a derivative, has been developed for potential use in a biomimetic synthesis of α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, Aggarwal, 2007). Biomimetic syntheses are important as they often offer more sustainable and efficient ways to produce complex natural products.
Utility in Electrochemical Studies
In electrochemical research, derivatives of the compound have been studied for their reduction mechanisms, highlighting the compound's relevance in understanding electrochemical processes in organic molecules (Srinivasu, Kumar, Ramachandraiah, Reddy, 1999). Such studies can be instrumental in designing new electrochemical sensors or in drug metabolism research.
properties
CAS RN |
1198309-73-7 |
|---|---|
Product Name |
5-(7-Chloro-2-((S)-1-cyclopropyl-ethyl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl)-isoxazole-3-carboxylic acid dimethylamide |
Molecular Formula |
C19H20ClN3O3 |
Molecular Weight |
373.84 |
IUPAC Name |
5-(7-Chloro-2-((S)-1-cyclopropyl-ethyl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl)-isoxazole-3-carboxylic acid dimethylamide |
InChI |
1S/C19H20ClN3O3/c1-10(11-4-5-11)23-9-13-6-12(7-14(20)17(13)19(23)25)16-8-15(21-26-16)18(24)22(2)3/h6-8,10-11H,4-5,9H2,1-3H3/t10-/m0/s1 |
InChI Key |
MCPBSUCAISQZQK-JTQLQIEISA-N |
SMILES |
C[C@@H](C1CC1)N2Cc3cc(cc(Cl)c3C2=O)c4onc(c4)C(=O)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AZD-8418, AZD8418 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



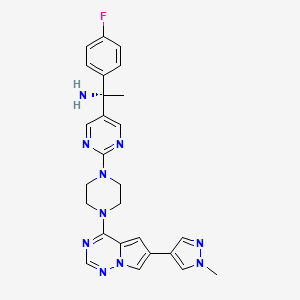

![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)
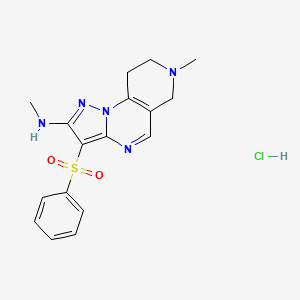



![2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B605710.png)
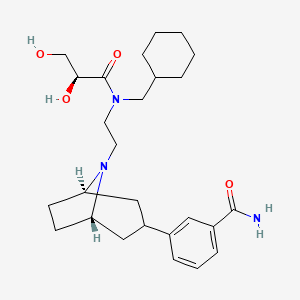
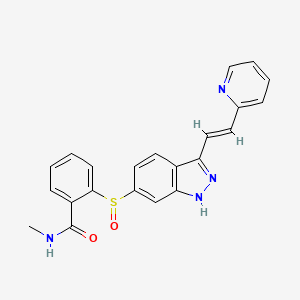
![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)


![2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B605717.png)